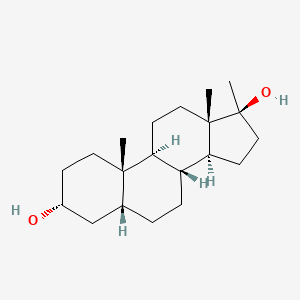
Hidrocloruro de Aldoxorubicina
Descripción general
Descripción
Aldoxorubicin (hydrochloride) is a tumor-targeted doxorubicin conjugate developed by CytRx. This compound is designed to improve the delivery and efficacy of doxorubicin, a well-known chemotherapeutic agent, by targeting tumors more effectively and reducing systemic toxicity .
Aplicaciones Científicas De Investigación
Aldoxorubicin (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Aldoxorubicin (hydrochloride) exerts its effects through a unique mechanism:
Binding to Albumin: After administration, aldoxorubicin rapidly binds to endogenous circulating albumin via the EMCH linker.
Tumor Targeting: The albumin-bound aldoxorubicin preferentially accumulates in tumors due to the enhanced permeability and retention effect.
Acidic Cleavage: The acidic environment of the tumor causes the cleavage of the EMCH linker, releasing free doxorubicin at the tumor site.
Cytotoxic Effects: Free doxorubicin intercalates with DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to apoptosis and cell death.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Aldoxorubicin hydrochloride plays a significant role in biochemical reactions. After administration, it rapidly binds to endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of the acid-sensitive linker . This interaction with albumin allows for targeted delivery to tumor cells, bypassing uptake by other non-specific sites including the heart, bone marrow, and gastrointestinal tract .
Cellular Effects
Aldoxorubicin hydrochloride has profound effects on various types of cells and cellular processes. The bound doxorubicin, once released in the tumor cell, can interfere with cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of Aldoxorubicin hydrochloride involves its conversion into doxorubicin in the acidic environment of the tumor cell . Doxorubicin, the active form of the drug, is known to intercalate with DNA, disrupting its structure and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and transcription .
Temporal Effects in Laboratory Settings
It is known that the drug is stable in circulation and does not readily accumulate in body compartments outside of the bloodstream .
Metabolic Pathways
As a prodrug, it is converted into doxorubicin in the tumor cell’s acidic environment
Transport and Distribution
Aldoxorubicin hydrochloride is transported and distributed within cells and tissues by binding to albumin in the bloodstream . This albumin-bound form preferentially accumulates in tumors, allowing for targeted delivery of the drug .
Subcellular Localization
Given that the active form of the drug, doxorubicin, intercalates with DNA, it is likely that it localizes to the nucleus of the cell
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aldoxorubicin (hydrochloride) involves the conjugation of doxorubicin with N-ε-maleimidocaproic acid hydrazide (EMCH). The reaction typically occurs under mild acidic conditions to ensure the stability of the acid-sensitive linker . The process involves the formation of a hydrazone bond between the hydrazide group of EMCH and the ketone group of doxorubicin.
Industrial Production Methods
Industrial production of aldoxorubicin (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Aldoxorubicin (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: The acid-sensitive linker (EMCH) is cleaved in the acidic environment of tumors, releasing free doxorubicin.
Oxidation and Reduction: As a derivative of doxorubicin, aldoxorubicin can participate in redox reactions, particularly involving the quinone moiety of doxorubicin.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (pH < 5) are commonly used to cleave the EMCH linker.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Comparación Con Compuestos Similares
Aldoxorubicin (hydrochloride) is unique compared to other similar compounds due to its targeted delivery system and reduced systemic toxicity. Similar compounds include:
Doxorubicin: The parent compound, widely used in chemotherapy but associated with significant cardiotoxicity.
Epirubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.
Daunorubicin: Similar to doxorubicin but primarily used for treating leukemia.
Aldoxorubicin’s uniqueness lies in its ability to deliver doxorubicin specifically to tumor sites, thereby enhancing efficacy and minimizing adverse effects .
Propiedades
IUPAC Name |
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHWQPYPXRQTM-UKFSEGPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1361563-03-2 | |
| Record name | ALDOXORUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)
![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)







